molecular formula C19H25FN4O3S B11332929 1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide

Cat. No.: B11332929
M. Wt: 408.5 g/mol
InChI Key: CQMQDTMFJNFQTN-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group, a methanesulfonyl group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Methanesulfonyl Group: This can be achieved through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.

    Incorporation of the Imidazole Moiety: The imidazole group can be introduced via a condensation reaction with an appropriate imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the imidazole ring.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving piperidine and imidazole derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the imidazole moiety can participate in hydrogen bonding and other interactions. The methanesulfonyl group may influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for pharmaceutical research.

Properties

Molecular Formula

C19H25FN4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H25FN4O3S/c20-18-5-2-1-4-17(18)14-28(26,27)24-11-6-16(7-12-24)19(25)22-8-3-10-23-13-9-21-15-23/h1-2,4-5,9,13,15-16H,3,6-8,10-12,14H2,(H,22,25)

InChI Key

CQMQDTMFJNFQTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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